molecular formula C30H34O7 B1257415 Artelastocarpin

Artelastocarpin

Cat. No.: B1257415
M. Wt: 506.6 g/mol
InChI Key: RHDAYJFHJLSBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artelastocarpin is a natural product found in Artocarpus elasticus with data available.

Scientific Research Applications

Anticancer Properties

Artelastocarpin has shown significant cytotoxic effects against various human cancer cell lines. Research indicates that it exhibits a biphasic dose-response effect, which means that its impact on cell proliferation varies with concentration.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Study Overview : A study investigated the cytotoxic effects of this compound alongside other flavonoids from Artocarpus elasticus against three human cancer cell lines.
  • Findings :
    • This compound demonstrated a strong cytotoxic effect, with varying potency compared to other flavonoids.
    • Concentrations below 10 µM were generally associated with increased cell viability, while higher concentrations significantly inhibited growth and induced apoptosis through mechanisms such as DNA fragmentation and caspase activation .
Concentration (µM)Effect on Cell Viability (%)Mechanism
0.1 - 1+10 to +12Stimulation of growth
10 - 50-5 to -30Inhibition of growth, apoptosis

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against multidrug-resistant bacteria.

Case Study: Antibacterial Effects

  • Study Overview : The compound was tested against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Findings :
    • This compound exhibited strong antibacterial activity with minimal inhibitory concentration (MIC) values comparable to conventional antibiotics.
    • The compound also displayed anti-biofilm properties, making it a potential candidate for treating infections caused by biofilm-forming bacteria .
Bacterial StrainMIC (µg/mL)Effect
MRSA51.5Strong inhibition
Enterococcus spp.50Effective against biofilms

Potential Antiviral Applications

Recent research has explored the potential of this compound in inhibiting viral infections, particularly those related to coronaviruses.

Case Study: In Silico Screening Against SARS-CoV Receptors

  • Study Overview : Molecular docking studies were conducted to assess the binding affinity of this compound to SARS-CoV family receptors.
  • Findings :
    • The compound showed promising results as a potential inhibitor of SARS-CoV receptors, suggesting its utility in developing antiviral therapies .
CompoundBinding Affinity (kcal/mol)Stability (ns)
This compound-7.850

Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

3,9,11-trihydroxy-6-(2-hydroxypropan-2-yl)-10,12-bis(3-methylbut-2-enyl)-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-25(32)20(11-8-16(3)4)29-24(26(19)33)27(34)21-14-23(30(5,6)35)36-22-13-17(31)9-12-18(22)28(21)37-29/h7-9,12-13,23,31-33,35H,10-11,14H2,1-6H3

InChI Key

RHDAYJFHJLSBED-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)O)CC=C(C)C)O)C

Synonyms

artelastocarpin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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